Potency Against hKv1.5 Channel: Oxypeucedanin vs. Psoralen
Oxypeucedanin demonstrates significantly higher potency in inhibiting the hKv1.5 potassium channel current compared to its parent scaffold, psoralen. This enhanced activity is critical for research focused on atrial fibrillation where hKv1.5 is a key therapeutic target .
| Evidence Dimension | hKv1.5 channel current inhibition (IC50) |
|---|---|
| Target Compound Data | 76 nM |
| Comparator Or Baseline | Psoralen: 180 ± 21 nM |
| Quantified Difference | ~2.4-fold greater potency |
| Conditions | hKv1.5 channels stably expressed in Ltk- cells; +60 mV |
Why This Matters
Procurement of oxypeucedanin over psoralen is justified for studies where higher potency on the hKv1.5 channel is required to achieve significant channel blockade at lower concentrations.
